N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride is a chemical compound that features a bromobenzene ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The aminoethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity.
N-(2-aminoethyl)-benzenesulfonamide: Similar structure but without the bromine substitution.
4-bromobenzenesulfonamide: Lacks the aminoethyl group, affecting its biological activity.
Uniqueness
N-(2-aminoethyl)-4-bromobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research.
Properties
CAS No. |
1839783-00-4 |
---|---|
Molecular Formula |
C8H12BrClN2O2S |
Molecular Weight |
315.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.